3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a propanamide backbone with a 3,4-dimethoxyphenyl group and a 4-(1H-tetrazol-1-yl)phenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4-dimethoxyphenylpropanamine, which is subsequently reacted with 4-(1H-tetrazol-1-yl)benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it could inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide: Known for its unique combination of methoxy and tetrazole groups.
3,5-dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: Another compound with methoxy groups but different functional groups and applications.
Magnolin: A natural compound with similar methoxy groups but different biological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its tetrazole moiety is particularly noteworthy for its role in enhancing the compound’s stability and bioactivity .
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-9-3-13(11-17(16)26-2)4-10-18(24)20-14-5-7-15(8-6-14)23-12-19-21-22-23/h3,5-9,11-12H,4,10H2,1-2H3,(H,20,24) |
InChI Key |
RRVRAOADWIVRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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